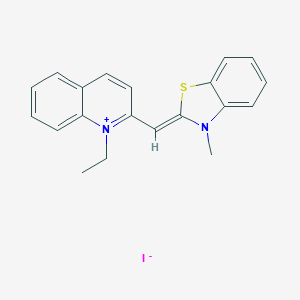

(3-methylphenyl)methylphosphonic Acid

Overview

Description

Synthesis Analysis

The synthesis of related phosphonic acids often involves high-throughput approaches or hydrothermal conditions. For instance, 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) was synthesized for use in metal-organic frameworks . Similarly, alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid were synthesized from diethyl but-3-enylphosphonate . Aryl(arylamino)methylphosphonic acids were synthesized using a solvent-free Kabachnik–Fields reaction . These methods highlight the versatility and adaptability of phosphonic acid synthesis.

Molecular Structure Analysis

The molecular structures of phosphonic acid derivatives are diverse and can form various coordination frameworks. For example, lanthanide phosphonates with phenylenebis(methylidyne)tetrakis(phosphonic acid) were found to form layered structures and three-dimensional frameworks . The molecular structure of these compounds is crucial as it dictates the properties and potential applications of the material.

Chemical Reactions Analysis

Phosphonic acids can participate in redox reactions, as seen with amino-(3,4-dihydroxyphenyl)methyl phosphonic acid, which was oxidized to o-quinone and then to 3,4-dihydroxybenzaldehyde . This type of reactivity is significant in understanding the inhibitory effects on enzymes like tyrosinase. Additionally, the synthesis of α-aminophosphonates using phenylphosphonic acid as a catalyst demonstrates the reactivity of phosphonic acids in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonic acid derivatives are influenced by their molecular structure. For instance, the open-framework barium bisphosphonate [Ba3(O3PCH2NH2CH2PO3)2(H2O)4].3H2O exhibits stability up to 240 degrees Celsius and can uptake solvents like N,N-dimethylformamide . The pKa values of (o-hydroxyphenyl)methylphosphonic acids have been determined, indicating their acidity and potential for hydrogen bonding . These properties are essential for applications in catalysis, material science, and pharmaceuticals.

Scientific Research Applications

Synthesis and Materials Science

(3-methylphenyl)methylphosphonic acid and related compounds are actively used in the synthesis of complex metal phosphonates and phosphonocarboxylic acid derivatives. For instance, such compounds have been instrumental in creating open-framework barium phosphonates. These compounds exhibit interesting structural properties, with the potential for applications in areas such as materials science. The structural stability, pore dimensions, and water uptake characteristics make these materials of interest for various potential applications (Bauer et al., 2005).

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound, such as aryl(arylamino)methylphosphonic acids, have been synthesized and evaluated for their fungicidal activities. These compounds have shown promising inhibitory activities against certain fungi, indicating potential applications in managing plant diseases and enhancing crop protection (Wang, Peng, & He, 2016).

Corrosion Inhibition

Some derivatives of this compound have been studied for their corrosion inhibition properties. Such compounds have shown effectiveness in protecting metals against corrosion, making them useful in industrial applications where metal preservation is crucial (Djenane et al., 2019).

Environmental Chemistry and Detection

Compounds related to this compound have been utilized in the environmental detection of chemical warfare agents. Derivatives such as methylphosphonic and aminoethylsulfonic acids have been modified for enhanced detection and identification, highlighting their importance in forensic science and environmental monitoring (Valdez et al., 2018).

Biochemical Research

From a biochemical perspective, this compound-related compounds have been studied for their role in microbial utilization as a phosphate source. The understanding of these biochemical pathways is crucial for comprehending nutrient cycling and microbial ecology in marine environments (Gama et al., 2019).

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research , and its exact biological targets and their roles are still under investigation.

Mode of Action

. As a phosphonic acid derivative, it may interact with biological systems in a manner similar to other phosphonic acids, but this is purely speculative without specific research data.

Pharmacokinetics

The compound is a solid at room temperature and has a boiling point of 386.1°C at 760 mmHg . It is recommended to be stored at 4°C .

Result of Action

Safety and Hazards

“(3-methylphenyl)methylphosphonic Acid” can be harmful if swallowed and can cause burns . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

Phosphonic acids, including “(3-methylphenyl)methylphosphonic Acid”, have a wide range of applications due to their structural analogy with the phosphate moiety or their coordination or supramolecular properties . They are used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Therefore, the future directions of “this compound” could involve further exploration of these applications.

properties

IUPAC Name |

(3-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZXYVIDVAUMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378720 | |

| Record name | (3-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18945-65-8 | |

| Record name | (3-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)

![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)